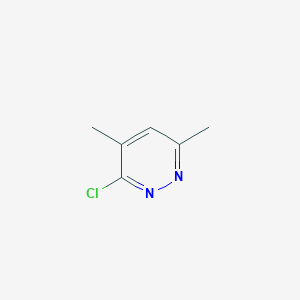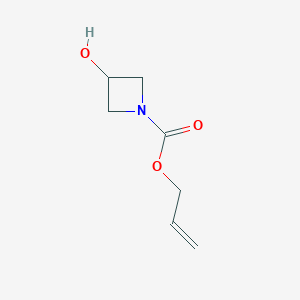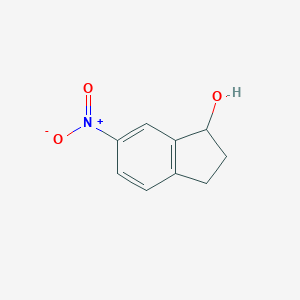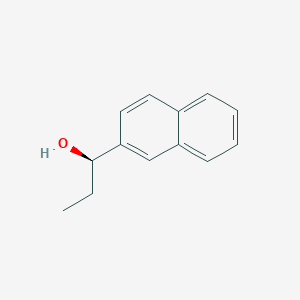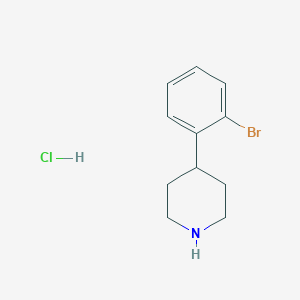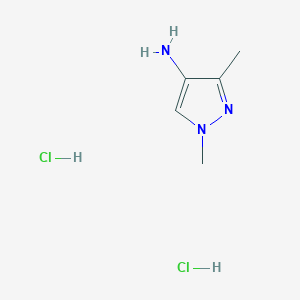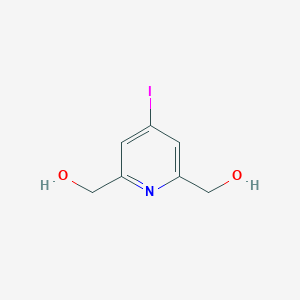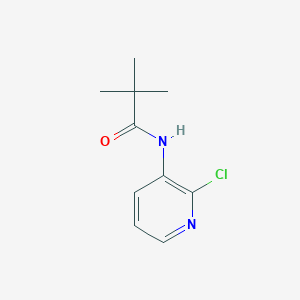
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C11H15NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate can be represented by the InChI code: 1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 . This indicates that the molecule consists of a pyridine ring attached to a propanoate group .Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 193.25 .Aplicaciones Científicas De Investigación
Biodegradation and Fate of ETBE
A review by Thornton et al., (2020) focused on ethyl tert-butyl ether (ETBE), a compound similar to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, in terms of its biodegradation and fate in soil and groundwater. It highlights the aerobic biodegradation process involving microorganisms and the potential for biodegradation through cometabolism.
Chemical Properties and Applications
Chemistry of Pyridine Derivatives
A comprehensive review by Boča et al., (2011) outlines the chemical properties and diverse applications of compounds containing pyridine structures, similar to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. This includes a detailed analysis of their preparation, properties, and the formation of complex compounds.
Drug Metabolism and Interaction
Cytochrome P450 Isoforms in Drug Metabolism
The work by Khojasteh et al., (2011) discusses the role of Cytochrome P450 enzymes in drug metabolism, an important aspect when considering drug interactions and the metabolism of complex compounds like Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.
Biomarkers in Tobacco and Cancer
Human Urinary Carcinogen Metabolites
A study by Hecht, (2002) looks at the measurement of carcinogen metabolites, including those related to tobacco and cancer, which can be crucial in understanding the impact and interactions of various compounds in biological systems.
Environmental Impact and Recycling
Chemical Recycling of Poly(ethylene terephthalate)
The research by Karayannidis & Achilias, (2007) presents methods for the chemical recycling of poly(ethylene terephthalate), which may provide insights into the degradation and recycling processes applicable to similar complex organic compounds.
Biomedical and Biomaterials Research
Polymeric Biomaterials Research
Bhaw-Luximon et al., (2014) discuss the development of polymeric nanobiomaterials and nanocarriers for drug delivery, emphasizing the importance of advanced polymers and their role in health-related applications.
Safety And Hazards
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-methyl-2-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNTRLXFACSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
